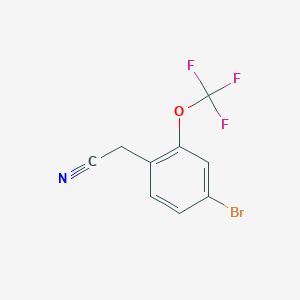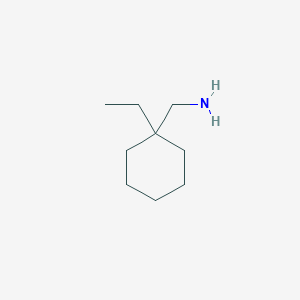
(1-Ethylcyclohexyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethylcyclohexyl)methanamine is an organic compound with the chemical formula C9H19N . It is part of American Elements’s comprehensive catalog of life science products . The compound appears as a liquid .
Molecular Structure Analysis
The molecular weight of this compound is 141.26 . Its IUPAC name is this compound . The compound’s structure can be represented by the SMILES notation: CCC1(CCCCC1)CN .
Physical and Chemical Properties Analysis
This compound is a liquid . Other physical and chemical properties such as boiling point and density are not specified .
科学的研究の応用
Analytical Characterization and Biological Matrix Analysis :
- Methoxetamine, a psychoactive arylcyclohexylamine, was characterized using various analytical techniques, including gas chromatography and mass spectrometry. This research aids in understanding the properties and effects of similar compounds (De Paoli et al., 2013).
Synthesis and Biological Activity :
- New derivatives of (1-phenylcyclopentyl)methanamine were synthesized, showcasing a broad spectrum of biological activity. This indicates the potential of (1-Ethylcyclohexyl)methanamine derivatives in various biological applications (Aghekyan et al., 2013).
Chemical Synthesis and Characterization :
- The successful synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved, demonstrating the compound's potential in chemical research and development (Shimoga et al., 2018).
Transfer Hydrogenation Reactions :
- (4-Phenylquinazolin-2-yl)methanamine, synthesized from glycine, was used in transfer hydrogenation reactions with excellent results, highlighting its potential in catalytic processes (Karabuğa et al., 2015).
Crystallographic Analysis and Synthesis :
- The synthesis of N-(2-Pyridylmethyleneamino)dehydroabietylamine provided insights into the structural characteristics and potential applications of similar compounds in materials science (Wu et al., 2009).
Biased Agonists for Receptor Study :
- Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine exhibited high affinity and selectivity for serotonin 5-HT1A receptors, showing potential for the development of drugs targeting central nervous system pathologies (Sniecikowska et al., 2020).
Synthesis of Diaryl Methanamines :
- An innovative method for the synthesis of BCP benzylamines, important in medicinal chemistry, was developed, showcasing the adaptability and utility of this compound-related compounds (Shelp & Walsh, 2018).
Anticancer Activity of Complexes :
- Palladium and Platinum complexes based on Schiff base ligands, including (phenyl)methanamine derivatives, exhibited promising anticancer activity, suggesting potential pharmaceutical applications (Mbugua et al., 2020).
Safety and Hazards
The compound is classified as dangerous . Hazard statements include H227, H314, and H335 . These codes correspond to the following hazards: flammable liquid, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
作用機序
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Pharmacokinetics
, it is likely to be well-absorbed and distributed throughout the body.
Result of Action
, suggesting that (1-Ethylcyclohexyl)methanamine may have similar antimicrobial effects.
Action Environment
The action of this compound is influenced by the pH of the environment. It is more effective in acidic conditions (pH<6), where it is hydrolyzed to formaldehyde
生化学分析
Biochemical Properties
(1-Ethylcyclohexyl)methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells. Additionally, it can impact cell signaling pathways by interacting with receptors and other signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound in in vitro and in vivo studies has revealed changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including disruptions in metabolic pathways and cellular damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. It can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms of this compound is crucial for elucidating its biochemical effects and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and the subsequent biochemical effects .
特性
IUPAC Name |
(1-ethylcyclohexyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-9(8-10)6-4-3-5-7-9/h2-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPQVEJSVQNWMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
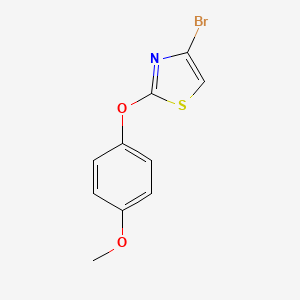
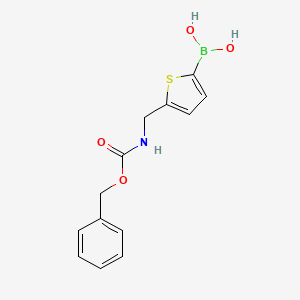

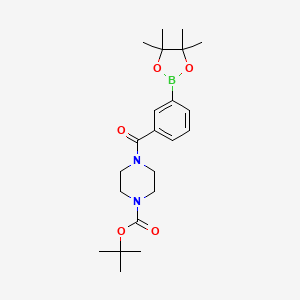

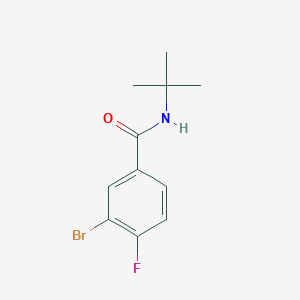

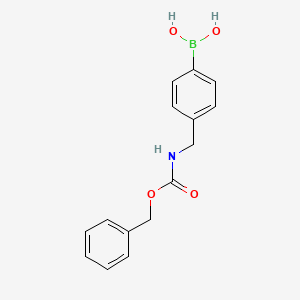
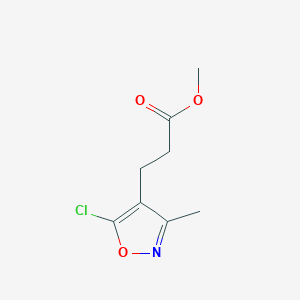
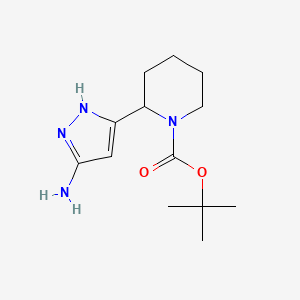
![[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1373135.png)
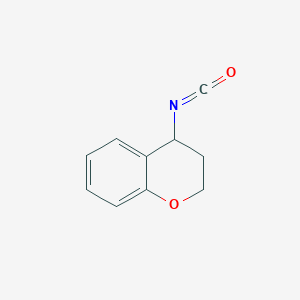
![6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1373139.png)
